1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a pyrrolidine ring attached to a tetrahydroisoquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline typically involves multistep organic reactions. One common method includes the cyclization of N-(haloalkyl)aryl derivatives through Friedel-Crafts cyclization procedures . Another approach involves the Bischler-Napieralski reaction, which is a classical method for synthesizing tetrahydroisoquinolines .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of isoquinoline derivatives using catalysts such as platinum or palladium. The reaction conditions often include high pressure and temperature to achieve optimal yields .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group in the molecule.
Common Reagents and Conditions:
Oxidation: H₂O₂, TBHP, and other peroxides.
Reduction: NaBH₄, LiAlH₄, and catalytic hydrogenation.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including neuroprotection and anti-inflammatory effects.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It is known to inhibit monoamine oxidase (MAO) and scavenge free radicals, contributing to its neuroprotective properties . Additionally, it may antagonize the glutamatergic system, providing therapeutic benefits in neurodegenerative diseases .
Comparison with Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: This compound shares a similar core structure but has a methyl group instead of a pyrrolidinylmethyl group.
2-(3-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline: Another closely related compound with slight structural variations.
Uniqueness: 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C14H20N2 |
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Molecular Weight |
216.32 g/mol |
IUPAC Name |
1-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C14H20N2/c1-2-6-13-12(5-1)7-8-15-14(13)11-16-9-3-4-10-16/h1-2,5-6,14-15H,3-4,7-11H2 |
InChI Key |
PBJVNKGUYVIHJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2C3=CC=CC=C3CCN2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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